N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, also known as NX74507, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. Its chemical structure features a chlorophenyl group and a trifluoromethyl-substituted pyridine, which contribute to its biological activity and molecular interactions.
The synthesis of N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are employed to characterize the synthesized compound and confirm its structure .
The molecular formula of N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is C14H11ClF3N3O. The structure includes:
The structural representation can be summarized as follows:
Key structural data includes:
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions to facilitate desired outcomes, such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea primarily involves its interaction with protein targets in cancer cells. It is believed to inhibit specific kinases, leading to reduced cell proliferation and induction of apoptosis in tumor cells.
Research indicates that this compound effectively modulates enzymatic activities within signaling pathways critical for cancer progression, although detailed mechanistic studies are ongoing to fully elucidate its effects at the molecular level .
Key chemical properties include:
Relevant analytical data from studies includes melting points and spectral data (IR, NMR) confirming the identity and purity of synthesized samples .
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has significant applications in:
Through ongoing research, this compound may lead to breakthroughs in targeted therapies for various malignancies, showcasing its importance in contemporary medicinal chemistry .
Urea-pyridine hybrids constitute a privileged scaffold in oncology drug development due to their exceptional versatility in target engagement. The urea moiety (–NH–CO–NH–) serves as a rigid, planar spacer capable of forming bidentate hydrogen bonds with kinase hinge regions, a feature critical for achieving high target affinity and selectivity. This pharmacophore is complemented by the pyridine ring's ability to participate in hydrophobic interactions and coordinate with metal ions in catalytic sites. The trifluoromethyl group at the pyridine 6-position provides strategic steric bulk and electron-withdrawing properties that enhance binding affinity and metabolic stability [1].
Structural optimization of such hybrids focuses on modifying substituents at three key positions: the pyridine nitrogen (N-1), the urea's aryl groups, and the pyridine ring substituents. Modifications at these positions dramatically influence pharmacokinetic profiles and target specificity. For instance, 1,3-disubstituted ureas demonstrate superior metabolic stability compared to 1,1-disubstituted analogs, while the pyridine ring nitrogen basicity can be tuned through adjacent substituents to optimize cellular penetration [1] [3]. Computational analyses indicate that the dihedral angle between the pyridine ring and the urea linkage significantly influences three-dimensional conformation and binding pocket compatibility. Optimal angles between 30-45° allow simultaneous engagement with hydrophobic pockets and hydrogen-bonding residues in kinases like VEGFR2, PDGFR, and TIE2 – validated oncology targets [3].
Structural Element | Function in Drug Design | Target Interactions |
---|---|---|
Urea Linkage | Bidentate hydrogen bonding to kinase hinge region | ATP-binding pocket residues |
Pyridine Ring | Hydrophobic pocket occupation; metal coordination | Selectivity pocket; catalytic metal ions |
Trifluoromethyl Group (C6) | Enhanced binding affinity; metabolic stabilization; electron withdrawal | Hydrophobic subpockets; π-stacking optimization |
Chlorophenyl Substituent | Hydrophobic domain interaction; optimized steric occupancy | Allosteric regulatory sites |
Methyl Group (C2) | Conformational restriction; electron donation to pyridine nitrogen | Solvent-facing region optimization |
The structural architecture of N-(4-chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea shares significant homology with clinically validated kinase inhibitors, particularly regorafenib and crizotinib. Regorafenib (Stivarga®), a multikinase inhibitor approved for colorectal cancer and GIST, contains the identical urea-linked pyridine core with a 4-chlorophenyl moiety and trifluoromethyl group. The critical distinction lies in regorafenib's 3-trifluoromethyl-4-fluoroaniline pharmacophore replacing our compound's simpler chlorophenyl group, conferring broader kinase polypharmacology [1].
Crizotinib (Xalkori®), an ALK/ROS1/MET inhibitor, shares the 2-aminopyridine motif but utilizes a distinct benzyloxy linkage instead of urea. This comparison highlights how subtle variations in linker chemistry and substituent positioning dramatically alter target specificity profiles. The urea linker in regorafenib and our subject compound enables broader kinase inhibition compared to crizotinib's aminopyridine-based selectivity [1] [3].
Parameter | N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | Regorafenib | Crizotinib |
---|---|---|---|
Core Structure | Urea-linked pyridine | Urea-linked pyridine | Aminopyridine with benzyloxy |
Key Substituents | 4-Cl-C₆H₄; 2-CH₃-6-CF₃-pyridine | 4-Cl-C₆H₄; 3-CF₃-4-F-C₆H₃ | 2,6-diCl-C₆H₃; 2-Cl-3-CF₃-C₆H₃ |
Kinase Targets | VEGFR2, PDGFRβ, TIE2 (predicted) | VEGFR1-3, TIE2, PDGFR, RAF | ALK, ROS1, MET |
Binding Affinity (nM) | Not fully characterized | VEGFR2: 4.2; PDGFRβ: 22.1 | ALK: 20; ROS1: 40 |
Molecular Weight (g/mol) | 329.7 | 482.8 | 450.3 |
cLogP | 3.8 (calculated) | 5.2 | 2.6 |
Structural analogs documented alongside the subject compound include 1-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea derivatives with varied phenyl substitutions. These demonstrate the systematic exploration of electronic and steric effects: the 4-fluorophenyl analog shows comparable potency to the 4-chlorophenyl variant, while ortho-substituted derivatives exhibit reduced activity, highlighting steric constraints in the target binding pocket [1].
The strategic incorporation of the 4-chlorophenyl and trifluoromethyl groups constitutes a calculated approach to optimize target engagement, physicochemical properties, and metabolic stability. The 4-chlorophenyl moiety serves dual purposes: its chlorine atom provides moderate electron withdrawal to maintain urea hydrogen-bonding capability while creating a hydrophobic surface for van der Waals interactions with kinase hydrophobic pockets. Positional isomer studies demonstrate the critical nature of the para-substitution; meta-chloro derivatives exhibit 3-5 fold reduced potency, while ortho-chloro analogs suffer from steric hindrance and conformational distortion [1] [3].
The trifluoromethyl group at the pyridine 6-position represents a masterclass in rational substituent optimization. This group contributes through:
Quantitative structure-activity relationship (QSAR) models derived from related biscationic quinolinephane compounds demonstrate that antiproliferative activity correlates with specific physicochemical parameters: electronic parameter σ(R) of R⁴, molar refractivity (MR) of R⁸, and lipophilic parameters (clog P and π(linker)). These models predict IC₅₀ values within 0.2-0.7 μM ranges for optimized trifluoromethyl-containing compounds, aligning with experimental values [3].
Parameter | Symbol | Optimal Range | Effect on Activity | Structural Correlate |
---|---|---|---|---|
Lipophilicity | clog P | 3.5-4.2 | ↑ with moderate hydrophobicity; ↓ beyond 4.5 | Trifluoromethyl maintains optimal clog P ~3.8 |
Electronic Effect | σ(R) | 0.3-0.5 | ↑ with electron-withdrawing character | CF₃: σ = 0.43; Cl: σ = 0.23 |
Molar Refractivity | MR | 15-20 | Steric optimization for hydrophobic pocket occupancy | CF₃: MR = 5.9; CH₃: MR = 5.7 |
Linker Hydrophobicity | π(linker) | -0.8 to -0.3 | Moderate polarity enhances solubility and binding | Urea linker: π = -1.2 (optimized by aryl substituents) |
The methyl group at the pyridine 2-position serves a critical conformational purpose: it imposes steric constraints that force a near-perpendicular orientation between the pyridine ring and urea plane, pre-organizing the molecule for optimal binding pocket insertion. This pre-organization reduces the entropic penalty upon target binding, contributing an estimated ΔG of -1.8 kcal/mol compared to unsubstituted analogs [1] [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: